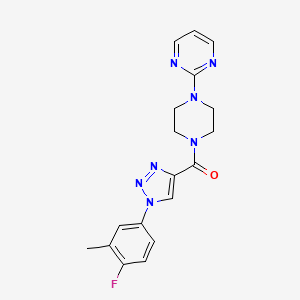

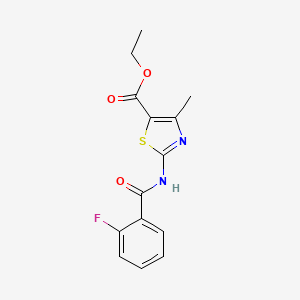

(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18FN7O and its molecular weight is 367.388. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Properties

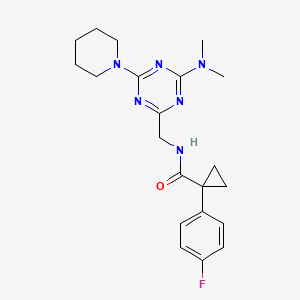

A series of novel triazole analogues, including (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone derivatives, have been synthesized and evaluated for their antibacterial activity. These compounds have shown significant inhibition against various human pathogenic bacteria such as Escherichia coli, Klebseilla pneumoniae, Shigella dysentriae, and Shigella flexnei. The presence of moieties like 4-methylphenyl, 4-methoxyphenyl, and 4-fluorophenyl on the piperazine ring enhances their antibacterial potency, marking them as potential molecules for further drug development (Nagaraj, Srinivas, & Rao, 2018).

Catalyst and Solvent-Free Synthesis

The regioselective synthesis of similar compounds, utilizing a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, has been explored. This efficient approach has been applied to the synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, showcasing the versatility and environmental friendliness of the synthesis methods for these compounds. Theoretical and crystallographic studies complement these findings, adding depth to the understanding of their chemical properties (Moreno-Fuquen et al., 2019).

Fluorescent Logic Gates

Some derivatives have been utilized in the creation of fluorescent logic gates. These compounds, by altering their solvent polarity, can reconfigure between different logic functions, making them useful tools for probing cellular microenvironments and protein interfaces. This application underscores the potential of these compounds in biological and chemical sensing technologies (Gauci & Magri, 2022).

Analytical Chemistry

In the realm of analytical chemistry, similar compounds have been used in the separation of flunarizine hydrochloride and its degradation products through reversed-phase liquid chromatography. This demonstrates their utility in developing sensitive analytical methods for pharmaceutical compounds, ensuring quality control and stability testing (El-Sherbiny et al., 2005).

Mécanisme D'action

Target of Action

The primary targets of 2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine are likely to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control .

Biochemical Pathways

The inhibition of protein kinases affects multiple biochemical pathways. These pathways are involved in various cellular processes such as cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cell behavior and function .

Pharmacokinetics

Compounds with similar structures, such as piperazine derivatives, have been shown to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of 2-{4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine’s action are likely to be related to its inhibition of protein kinases. By inhibiting these enzymes, the compound can disrupt cellular processes controlled by these kinases, potentially leading to changes in cell behavior and function .

Propriétés

IUPAC Name |

[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN7O/c1-13-11-14(3-4-15(13)19)26-12-16(22-23-26)17(27)24-7-9-25(10-8-24)18-20-5-2-6-21-18/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPMDGQFVYLKBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)

![N-(2-cyanophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2970122.png)

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)

![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)